4-Bromo-6-hydroxyisoindol-1-one
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Overview
Description
4-Bromo-6-hydroxyisoindol-1-one is a chemical compound with the molecular formula C8H6BrNO2. It belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-hydroxyisoindol-1-one typically involves the bromination of isoindolinone derivatives. One common method includes the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . Another approach involves the ultrasonic-assisted synthesis of isoindolinone derivatives from 3-alkylidenephtalides under ultrasonic irradiation, which is known for its high efficiency and yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasonic irradiation and organometallic reagents such as RMgX, RLi, or R2Zn is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-hydroxyisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
4-Bromo-6-hydroxyisoindol-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-hydroxyisoindol-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein kinases and tubulin, which are critical for cell division and proliferation. Additionally, it can modulate the p53 pathway, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Bromo-3-nitrotoluene
- 6-Bromo-2-hydroxyindole
- 3-Hydroxyisoindolin-1-one
Comparison: 4-Bromo-6-hydroxyisoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Bromo-2-hydroxyindole, it has a different substitution on the indole ring, leading to variations in reactivity and biological activity. Similarly, 3-Hydroxyisoindolin-1-one lacks the bromine atom, which affects its chemical behavior and applications .
Properties
IUPAC Name |
4-bromo-6-hydroxyisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENLYPWSXOAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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